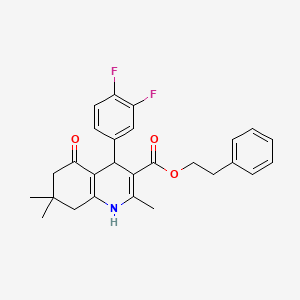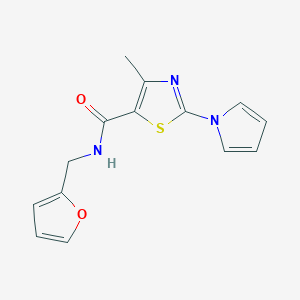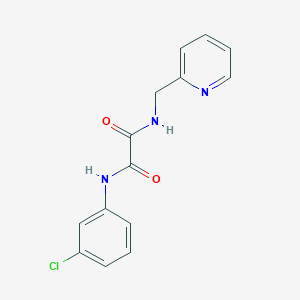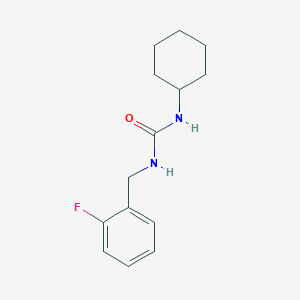![molecular formula C17H18N2O4 B4925301 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide, also known as OC000459, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating immune cell trafficking and vascular permeability. By blocking S1P1, 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide is thought to reduce inflammation and prevent the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide can reduce inflammation in preclinical models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide has been found to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide in lab experiments is its specificity for S1P1, which allows for targeted inhibition of this receptor. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret study results.
Future Directions
There are several potential future directions for research on 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide. One area of interest is the development of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide as a therapeutic agent for inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Further studies are needed to determine the optimal dosing and administration of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide in these diseases. Additionally, there is potential for 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide to be used in combination with other therapies for cancer treatment. Further research is needed to determine the efficacy and safety of this approach. Finally, more studies are needed to fully understand the mechanism of action of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide and its potential applications in other diseases.
Synthesis Methods
The synthesis of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide was first reported by researchers at the University of Oxford in 2010. The process involves the reaction of 4-hydroxycoumarin with 3-(2-oxo-1-pyrrolidinyl)propylamine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with 2,2-dimethoxypropane and trifluoroacetic acid to yield 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide.
Scientific Research Applications
2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been tested in preclinical models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Additionally, 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-15-7-3-9-19(15)10-4-8-18-16(21)13-11-12-5-1-2-6-14(12)23-17(13)22/h1-2,5-6,11H,3-4,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMVCAEIFJWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![7-benzoyl-11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4925225.png)

![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N~1~-3-isoxazolyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4925250.png)
![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)


![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)